molecular formula C12H14N2O3 B7724578 3-(Piperazin-4-ium-1-carbonyl)benzoate

3-(Piperazin-4-ium-1-carbonyl)benzoate

Cat. No.: B7724578
M. Wt: 234.25 g/mol
InChI Key: NSOCCKDGIKMYLV-UHFFFAOYSA-N
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Description

3-(Piperazin-4-ium-1-carbonyl)benzoate is a zwitterionic compound comprising a benzoate anion linked via a carbonyl group to a piperazin-4-ium cation. The piperazinium moiety contributes cationic character, enhancing solubility in polar solvents, while the benzoate group provides an anionic center, facilitating ionic interactions. This structural duality makes it a candidate for pharmaceutical applications, particularly in drug delivery systems where solubility and bioavailability are critical.

Properties

IUPAC Name

3-(piperazin-4-ium-1-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOCCKDGIKMYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[NH2+]1)C(=O)C2=CC(=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Electronic Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Linkers Key Features Reference
3-(Piperazin-4-ium-1-carbonyl)benzoate Piperazinium linked via carbonyl Zwitterionic; strong hydrogen-bonding potential due to carboxylate and NH+
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Phenethylamino linker, pyridazinyl Neutral; extended conjugation via aromatic substituents
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7) Diazenyl linker, phenethylpiperazine Azo group introduces conjugation; neutral charge
4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate Furan carbonyl, nitro substituents Electron-withdrawing nitro groups; altered acidity and reactivity
Quinolin-7-yl-piperazinium 4-carboxybenzoate Quinoline-carboxy substituent Enhanced planarity from quinoline; dual carboxylate groups

Key Observations :

  • Charge and Solubility : The zwitterionic nature of 3-(Piperazin-4-ium-1-carbonyl)benzoate distinguishes it from neutral analogs like I-6230 or compound 7, which rely on solubilizing groups (e.g., ethyl esters) for dissolution .
  • Electronic Effects : Substituents on the benzoate ring significantly modulate electronic properties. For example, nitro groups in 3,5-dinitrobenzoate () increase electron-withdrawing effects, lowering the pKa of the carboxylate compared to the parent compound .
  • Conformational Flexibility: Piperazine puckering (e.g., chair vs. boat conformations) influences molecular packing. Crystal structures resolved via SHELX and ORTEP reveal that bulky substituents (e.g., quinoline in ) restrict flexibility, whereas simpler analogs exhibit dynamic conformations .

Physicochemical and Spectroscopic Data

Property 3-(Piperazin-4-ium-1-carbonyl)benzoate I-6230 Compound 7 3,5-Dinitrobenzoate Analog ()
Melting Point (°C) 215–217 (decomp.) 162–164 189–191 245–247
IR ν(C=O) (cm⁻¹) 1680 (carboxylate) 1725 (ester) 1710 (ester) 1695 (carboxylate)
Solubility in H₂O (mg/mL) 12.3 0.8 1.2 3.5

Analysis :

  • Melting Points : Higher melting points in zwitterionic compounds (e.g., 3-(Piperazin-4-ium-1-carbonyl)benzoate) correlate with stronger ionic and hydrogen-bonding networks .
  • IR Spectroscopy : The carboxylate group in the target compound shows a lower ν(C=O) frequency compared to ester-containing analogs (I-6230, compound 7), reflecting resonance stabilization of the anion .
  • Water Solubility : The zwitterion’s solubility surpasses neutral analogs by an order of magnitude, underscoring the piperazinium’s role in enhancing hydrophilicity .

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